molecular formula C9H11NO2 B1612932 5-Isopropylnicotinic acid CAS No. 73591-69-2

5-Isopropylnicotinic acid

Cat. No. B1612932
CAS RN: 73591-69-2
M. Wt: 165.19 g/mol
InChI Key: GSOWARZMPXGSHF-UHFFFAOYSA-N
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Description



  • 5-Isopropylnicotinic acid (CAS Number: 73591-69-2) is a chemical compound with the molecular formula C9H11NO2 .

  • It is an organic acid derivative, specifically a substituted nicotinic acid.

  • The compound contains an isopropyl group attached to the pyridine ring, resulting in its unique structure.





  • Synthesis Analysis



    • The synthesis of 5-Isopropylnicotinic acid can be achieved through various methods, including chemical reactions involving nicotinic acid derivatives and isopropyl groups.

    • Specific synthetic routes and conditions would need to be explored in relevant research papers.





  • Molecular Structure Analysis



    • The molecular formula of 5-Isopropylnicotinic acid is C9H11NO2 .

    • Its structure includes a pyridine ring with an isopropyl substituent at the 5-position.

    • The detailed molecular structure can be visualized using computational tools or X-ray crystallography.





  • Chemical Reactions Analysis



    • Research papers would provide insights into the reactivity of 5-Isopropylnicotinic acid, including potential reactions with other compounds or functional groups.





  • Physical And Chemical Properties Analysis



    • Properties such as solubility, melting point, boiling point, and stability would be covered in relevant literature.

    • Experimental data would provide a comprehensive understanding of its behavior under different conditions.




  • Scientific Research Applications

    • Polymer Chemistry

      • Application: Nicotinic acid derivatives are used in the synthesis of Poly (lactic acid) (PLA), a well-known biopolymer derived from corn starch or sugar cane used in different food packaging and artificial bones and scaffolds .
      • Method: The basic concepts of PLA include PLA synthesis and polymerization, processing, characterization and physical properties of PLA, PLA-based nano-biocomposites .
      • Results: This interdisciplinary approach provides readers with a general overview of all relevant aspects related to PLA including fundamental issues, innovative applications, new types of processing and emerging applications, modification of PLA, life cycle assessment, bio-additives, bio/degradation and sustainability and international regulations .
    • Pharmaceutical Chemistry

      • Application: Nicotinic acid derivatives have shown high efficacy in treating many diseases such as pneumonia and kidney diseases. Some derivatives have proven effective against Alzheimer’s disease .
      • Method: The effectiveness of nicotinic acid derivatives is being researched and developed to prove its effectiveness .
      • Results: Despite the benefits of nicotinic acid, unwanted side effects have limited its use. Recently, the niacin receptor protein was discovered, which gave a clear picture of it mechanics and action of vitamins in living organisms using modern technologies .
    • Tissue Engineering

      • Application: The potential of designing immunomodulatory scaffolds that locally release nicotinic acid for minimizing the foreign body reaction for future tissue engineering applications .
      • Method: Further work is needed to achieve a release profile with long-term efficiency of nicotinic acid in vivo .
      • Results: This study demonstrates the potential of designing immunomodulatory scaffolds that locally release nicotinic acid for minimizing the foreign body reaction for future tissue engineering applications .

    Safety And Hazards



    • Safety data sheets indicate that 5-Isopropylnicotinic acid is not classified as hazardous.

    • However, further safety information and precautions should be obtained from reliable sources.




  • Future Directions



    • Research on 5-Isopropylnicotinic acid could explore its applications beyond corrosion inhibition, such as in drug development or materials science.

    • Investigating its potential as a green alternative or its use in sustainable processes would be valuable.




    properties

    IUPAC Name

    5-propan-2-ylpyridine-3-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11NO2/c1-6(2)7-3-8(9(11)12)5-10-4-7/h3-6H,1-2H3,(H,11,12)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GSOWARZMPXGSHF-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)C1=CC(=CN=C1)C(=O)O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H11NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40634762
    Record name 5-(Propan-2-yl)pyridine-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40634762
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    165.19 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    5-Isopropylnicotinic acid

    CAS RN

    73591-69-2
    Record name 5-(Propan-2-yl)pyridine-3-carboxylic acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40634762
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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